Resolvin D2-Methylester

Übersicht

Beschreibung

Resolvin D2 methyl ester is a lipid mediator derived from docosahexaenoic acid. It is part of the specialized pro-resolving mediators family, which plays a crucial role in resolving inflammation. This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant focus in medical and biochemical research .

Wissenschaftliche Forschungsanwendungen

Resolvin D2-Methylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Entwicklung von entzündungshemmenden Medikamenten und Nahrungsergänzungsmitteln eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es spezifische molekulare Pfade anspricht, die an der Auflösung von Entzündungen beteiligt sind. Es bindet an Rezeptoren wie GPR18 auf Leukozyten und fördert so entzündungshemmende Reaktionen und verbessert die Phagozytose von Krankheitserregern . Die Verbindung hemmt auch neuronale TRPV1- und TRPA1-Kanäle, wodurch Schmerzen und Entzündungen reduziert werden .

Ähnliche Verbindungen:

Resolvin D1: Ein weiterer Lipidmediator mit ähnlichen entzündungshemmenden Eigenschaften, jedoch mit unterschiedlichen Rezeptor-Zielen.

Maresin 1: Wird aus Docosahexaensäure gewonnen und spielt ebenfalls eine Rolle bei der Auflösung von Entzündungen.

Protectin D1: Bekannt für seine neuroprotektiven und entzündungshemmenden Wirkungen.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Rezeptor-Interaktionen und seiner potenten entzündungshemmenden Wirkungen einzigartig. Seine Fähigkeit, sowohl Immun- als auch neuronale Reaktionen zu modulieren, macht es zu einer vielseitigen Verbindung in der therapeutischen Forschung .

Wirkmechanismus

Target of Action

Resolvin D2 Methyl Ester, a derivative of Resolvin D2 (RvD2), primarily targets leukocytes and myogenic cells . It is a potent inhibitor of neuronal TRPV1 and TRPA1 . In the context of Duchenne Muscular Dystrophy (DMD), it targets myogenic cells and promotes their differentiation and expansion .

Mode of Action

Resolvin D2 Methyl Ester interacts with its targets to evoke diverse anti-inflammatory effects . It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . It also directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis .

Biochemical Pathways

Resolvin D2 Methyl Ester is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . It plays a crucial role in the resolution of inflammation . It is involved in the regulation of leukocytes and controls microbial sepsis . In the context of atherosclerotic cardiovascular disease (ASCVD), it plays a role in stopping the progression of ASCVD .

Pharmacokinetics

Resolvin D2 Methyl Ester is a methyl ester version of the free acid, which may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties . The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid .

Result of Action

The action of Resolvin D2 Methyl Ester results in diverse anti-inflammatory and anti-infective activities . It reduces excessive neutrophil trafficking to inflammatory loci . In the context of DMD, it improves muscle regeneration . In mice with microbial sepsis, it sharply decreases both local and systemic bacterial burden, excessive cytokine production, and neutrophil recruitment, while increasing peritoneal mononuclear cells and macrophage phagocytosis .

Action Environment

The action of Resolvin D2 Methyl Ester is influenced by various environmental factors. For instance, in the context of DMD, it targets both inflammation and myogenesis, leading to enhanced muscle function . The effects of Resolvin D2 Methyl Ester are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .

Biochemische Analyse

Biochemical Properties

Resolvin D2 Methyl Ester interacts with various enzymes and proteins. It is a potent inhibitor of neuronal TRPV1 and TRPA1 . It also interacts with leukocytes, acting as a modulator . The nature of these interactions involves the modulation of the inflammatory response, promoting the resolution of inflammation .

Cellular Effects

Resolvin D2 Methyl Ester has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by promoting the switch of macrophages toward their anti-inflammatory phenotype . It also increases the secretion of pro-myogenic factors . Furthermore, it directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis .

Molecular Mechanism

The molecular mechanism of action of Resolvin D2 Methyl Ester involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting neuronal TRPV1 and TRPA1 . These effects are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Resolvin D2 Methyl Ester has been observed to be highly unstable, especially to acid

Dosage Effects in Animal Models

In animal models of Duchenne muscular dystrophy, Resolvin D2 Methyl Ester has been shown to target both inflammation and myogenesis, leading to enhanced muscle function compared to glucocorticoids

Metabolic Pathways

Resolvin D2 Methyl Ester is involved in the metabolic pathways of the immune system. It is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase

Transport and Distribution

As a lipophilic prodrug form, it may alter its distribution and pharmacokinetic properties . The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid .

Subcellular Localization

Given its lipophilic nature, it may be localized within the lipid bilayer of cell membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Resolvin D2 methyl ester involves several key steps. The process begins with the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase enzymes. This is followed by a series of reactions including Wittig reaction, Sonogashira coupling, and hydrozirconation . The final product is obtained through esterification, where the free acid form of Resolvin D2 is converted into its methyl ester form .

Industrial Production Methods: Industrial production of Resolvin D2 methyl ester typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound, and advanced purification techniques are employed to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Resolvin D2-Methylester durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und molekularer Sauerstoff werden unter kontrollierten Bedingungen eingesetzt.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungs- und Alkylierungsreaktionen werden unter Verwendung von Reagenzien wie Halogenen und Alkylhalogeniden durchgeführt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und veresterte Derivate von this compound, die verbesserte entzündungshemmende Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Resolvin D1: Another lipid mediator with similar anti-inflammatory properties but different receptor targets.

Maresin 1: Derived from docosahexaenoic acid, it also plays a role in resolving inflammation.

Protectin D1: Known for its neuroprotective and anti-inflammatory effects.

Uniqueness: Resolvin D2 methyl ester is unique due to its specific receptor interactions and potent anti-inflammatory effects. Its ability to modulate both immune and neuronal responses makes it a versatile compound in therapeutic research .

Biologische Aktivität

Resolvin D2 methyl ester (RvD2 ME) is a lipid mediator derived from docosahexaenoic acid (DHA) and is part of the specialized pro-resolving mediators (SPMs) family. This compound plays a significant role in resolving inflammation and has garnered interest for its therapeutic potential in various inflammatory diseases. This article provides an overview of RvD2 ME's biological activity, including its mechanisms of action, effects on cellular processes, and potential clinical applications.

Overview of Resolvin D2 Methyl Ester

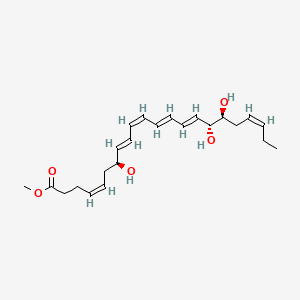

Chemical Structure and Properties:

- Molecular Formula: C23H34O5

- Molecular Weight: 390.51 g/mol

RvD2 ME is synthesized through the enzymatic conversion of DHA by lipoxygenases, leading to its potent anti-inflammatory properties. As a methyl ester, it may exhibit altered pharmacokinetics compared to its free acid form, potentially enhancing its bioavailability and distribution in biological systems .

Target Receptors:

RvD2 ME primarily interacts with:

- GPR18: A G protein-coupled receptor that mediates the pro-resolving actions of RvD2 .

- TRPV1 and TRPA1: Ion channels involved in pain and inflammation, which RvD2 ME inhibits to exert its anti-inflammatory effects .

Biochemical Pathways:

The compound is biosynthesized through the sequential oxygenation of DHA by lipoxygenases. It acts by:

- Reducing leukocyte trafficking to sites of inflammation.

- Enhancing macrophage phagocytosis and clearance of apoptotic cells and pathogens.

- Modulating cytokine production to favor resolution over perpetuation of inflammation .

Anti-Inflammatory Actions

RvD2 ME has been shown to:

- Decrease neutrophil infiltration in various inflammatory models, including sepsis and acute peritonitis .

- Reduce levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, thereby promoting a return to homeostasis .

Cellular Effects

In vitro studies indicate that RvD2 ME:

- Promotes the switch of macrophages from a pro-inflammatory to an anti-inflammatory phenotype.

- Enhances efferocytosis (the clearance of dead cells) by macrophages, which is critical for resolving inflammation .

Case Studies and Experimental Models

- Sepsis Model:

-

Muscular Dystrophy:

- In animal models of Duchenne muscular dystrophy, RvD2 ME improved muscle function by targeting both inflammation and myogenesis, showcasing its potential in muscle-related disorders.

- Obesity-Induced Inflammation:

Data Summary

Eigenschaften

IUPAC Name |

methyl (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCKXANXFRGFND-CGIARSFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.